Amino-ethyl-SS-PEG3-NHBoc

Vue d'ensemble

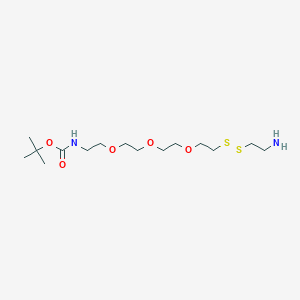

Description

Amino-ethyl-SS-PEG3-NHBoc is a chemical compound widely used in bioconjugation and drug delivery applications. It is a linker molecule that consists of a polyethylene glycol (PEG) chain with an aminoethyl functional group, a disulfide linker, and a Boc-protected amine group . The PEG chain imparts hydrophilicity and biocompatibility, making it an ideal tool for the design of biomaterials .

Mécanisme D'action

Target of Action

Amino-ethyl-SS-PEG3-NHBoc is a chemical compound that is commonly used in bioconjugation and drug delivery applications . The primary target of this compound is the molecule to which it is attached. The aminoethyl functional group in this compound can be used to facilitate the attachment of the linker molecule to a target molecule through amide bond formation .

Mode of Action

The mode of action of this compound involves its interaction with its target molecule. The compound contains a disulfide linker, which can be used to introduce a reducible linkage between the target molecule and the PEG chain . This linkage can be cleaved under reducing conditions to release the target molecule .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the target molecule to which it is attachedThe cleavable disulfide bond allows for the controlled release of these entities in specific environments, such as within cells where reducing conditions are present .

Pharmacokinetics

As a pegylated linker, it is expected to enhance the solubility, stability, and bioavailability of the target molecule .

Result of Action

The result of the action of this compound is the controlled release of the target molecule or attached entity within specific environments. This can lead to enhanced efficacy of drug delivery systems and improved imaging in diagnostic applications .

Action Environment

The action of this compound is influenced by environmental factors, particularly the presence of reducing conditions. The disulfide bond in the linker is cleavable under reducing conditions, which are typically found within cells. This allows for the targeted release of the attached entity within the cellular environment .

Analyse Biochimique

Biochemical Properties

Amino-ethyl-SS-PEG3-NHBoc plays a significant role in biochemical reactions, particularly in the formation of ADCs . The compound interacts with antibodies to form ADCs, which are comprised of an antibody attached to a cytotoxin through an ADC linker . The nature of these interactions involves the formation of covalent bonds between the this compound and the antibody, facilitating the attachment of the cytotoxin .

Cellular Effects

The effects of this compound on cells are primarily observed through its role in ADCs . The ADCs, which incorporate this compound, can influence cell function by targeting specific antigens on the cell surface . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a linker in ADCs . The compound facilitates the attachment of cytotoxic drugs to antibodies, allowing the drugs to be specifically delivered to target cells . This can result in changes in gene expression, enzyme inhibition or activation, and other cellular effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its role in the formation and stability of ADCs . Over time, the ADCs may undergo degradation, potentially influencing their long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models would be observed indirectly through the effects of the ADCs it helps form . Different dosages of the ADCs could result in varying effects, potentially including threshold effects or toxic effects at high doses .

Metabolic Pathways

Given its role in ADCs, it may interact with enzymes or cofactors involved in antibody metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely facilitated by its incorporation into ADCs . The ADCs, which include this compound, can be distributed throughout the body and transported into cells via endocytosis .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its incorporation into ADCs . The ADCs can be directed to specific compartments or organelles within the cell, depending on the properties of the antibody and the target antigen .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Amino-ethyl-SS-PEG3-NHBoc involves several steps:

Formation of the PEG Chain: The PEG chain is synthesized through the polymerization of ethylene oxide.

Introduction of the Aminoethyl Functional Group: The aminoethyl group is introduced through a nucleophilic substitution reaction.

Incorporation of the Disulfide Linker: The disulfide linker is incorporated through a thiol-disulfide exchange reaction.

Protection of the Amine Group: The amine group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG chain.

Continuous Flow Reactors:

Automated Protection: Automated systems for the protection of the amine group with the Boc group.

Analyse Des Réactions Chimiques

Types of Reactions

Amino-ethyl-SS-PEG3-NHBoc undergoes several types of reactions:

Reduction: The disulfide linker can be cleaved under reducing conditions, releasing the modified target molecule.

Deprotection: The Boc-protected amine group can be deprotected under acidic conditions to reveal the primary amine functionality.

Common Reagents and Conditions

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for the reduction of the disulfide linker.

Nucleophiles: Amines or thiols for nucleophilic substitution reactions.

Acids: Trifluoroacetic acid (TFA) for the deprotection of the Boc group.

Major Products

Reduced Linker: The reduction of the disulfide linker results in the formation of two thiol groups.

Substituted Products: Nucleophilic substitution reactions yield conjugates with the target molecule.

Deprotected Amine: Deprotection of the Boc group reveals the primary amine functionality.

Applications De Recherche Scientifique

Amino-ethyl-SS-PEG3-NHBoc is extensively used in various scientific research applications:

Comparaison Avec Des Composés Similaires

Amino-ethyl-SS-PEG3-NHBoc is unique due to its combination of functional groups and its cleavable disulfide linker. Similar compounds include:

Amino-ethyl-SS-PEG2-NHBoc: Similar structure but with a shorter PEG chain.

Amino-ethyl-SS-PEG4-NHBoc: Similar structure but with a longer PEG chain.

Amino-ethyl-SS-PEG3-NH2: Similar structure but without the Boc protection on the amine group.

These compounds share similar properties but differ in the length of the PEG chain or the presence of protective groups, affecting their solubility, stability, and reactivity .

Activité Biologique

Amino-ethyl-SS-PEG3-NHBoc is a versatile compound widely utilized in bioconjugation and drug delivery systems due to its unique structural properties. This article explores its biological activity, focusing on its applications, mechanisms, and case studies that highlight its efficacy in various biomedical fields.

Structural Overview

This compound consists of:

- Polyethylene Glycol (PEG) Chain : Imparts hydrophilicity and biocompatibility, enhancing solubility and stability in biological environments.

- Aminoethyl Functional Group : Facilitates the formation of amide bonds for conjugation with target biomolecules.

- Disulfide Linker : Provides a reducible linkage that can be cleaved under reducing conditions, allowing for controlled release of the conjugated drug or biomolecule.

- Boc-Protected Amine Group : Enables further modifications to introduce additional functional groups .

The biological activity of this compound is largely attributed to its ability to form stable conjugates with therapeutic agents. The disulfide bond allows for selective cleavage in reducing environments, such as those found in tumor tissues or within cells, facilitating targeted drug delivery. This mechanism is particularly beneficial in the development of antibody-drug conjugates (ADCs), where precise release of the drug at the target site is crucial for efficacy while minimizing systemic toxicity .

Applications in Drug Delivery

This compound has been extensively studied for its role in enhancing the pharmacokinetics and pharmacodynamics of various therapeutic agents. Key applications include:

- Antibody-Drug Conjugates (ADCs) : It serves as a linker that connects antibodies to cytotoxic drugs, allowing for targeted therapy against cancer cells while sparing healthy tissues.

- Bioconjugation : The compound facilitates the attachment of drugs, peptides, or proteins to surfaces or other biomolecules, enhancing their therapeutic potential and stability .

Study 1: Tumor Targeting with ADCs

In a study focused on tumor-targeting chemotherapy, this compound was used to develop ADCs that demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the effectiveness of the disulfide linker in releasing the drug selectively within the tumor microenvironment, thus improving therapeutic outcomes while reducing side effects .

Study 2: Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The presence of positively charged amino groups enhances interaction with negatively charged bacterial membranes, leading to increased permeability and subsequent bacterial cell death. This dual functionality—acting as both a drug delivery vehicle and an antimicrobial agent—opens new avenues for treating infections in immunocompromised patients .

Study 3: In Vivo Efficacy

In vivo studies have demonstrated that ADCs utilizing this compound significantly reduce tumor size in animal models compared to controls. The controlled release mechanism provided by the disulfide bond was crucial for achieving these results, showcasing the compound's potential in clinical applications .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(2-aminoethyldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O5S2/c1-15(2,3)22-14(18)17-5-6-19-7-8-20-9-10-21-11-13-24-23-12-4-16/h4-13,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVUUEPIJZMMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.